Cas no 2225155-83-7 ((4-chloro-2-cyclopropyl-5-methoxyphenyl)boronic acid)

(4-Chloro-2-cyclopropyl-5-methoxyphenyl)boronic acid is a boronic acid derivative featuring a chloro, cyclopropyl, and methoxy substituent on the phenyl ring. This compound is a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures with high selectivity and efficiency. The cyclopropyl group enhances steric and electronic tuning, while the methoxy and chloro substituents offer additional reactivity control. Its stability under typical coupling conditions and compatibility with diverse catalysts make it a preferred choice for pharmaceutical and agrochemical research. The product is typically supplied with high purity, ensuring reliable performance in demanding synthetic applications. Proper handling under inert conditions is recommended to preserve its reactivity.
(4-chloro-2-cyclopropyl-5-methoxyphenyl)boronic acid structure
2225155-83-7 structure
商品名:(4-chloro-2-cyclopropyl-5-methoxyphenyl)boronic acid
CAS番号:2225155-83-7
MF:C10H12BClO3
メガワット:226.46
MDL:MFCD24449173
CID:5144458
PubChem ID:122163783

(4-chloro-2-cyclopropyl-5-methoxyphenyl)boronic acid 化学的及び物理的性質

名前と識別子

    • 4-Chloro-3-methoxy-6-cyclopropylphenylboronic acid
    • (4-chloro-2-cyclopropyl-5-methoxyphenyl)boronic acid
    • 2225155-83-7
    • EN300-267644
    • Z1681384833
    • MDL: MFCD24449173
    • インチ: 1S/C10H12BClO3/c1-15-10-5-8(11(13)14)7(4-9(10)12)6-2-3-6/h4-6,13-14H,2-3H2,1H3
    • InChIKey: OQGVCTCIFWHZCM-UHFFFAOYSA-N
    • ほほえんだ: B(C1=CC(OC)=C(Cl)C=C1C1CC1)(O)O

計算された属性

  • せいみつぶんしりょう: 226.0568021g/mol
  • どういたいしつりょう: 226.0568021g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 223
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.7Ų

(4-chloro-2-cyclopropyl-5-methoxyphenyl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-267644-0.1g
(4-chloro-2-cyclopropyl-5-methoxyphenyl)boronic acid
2225155-83-7 95.0%
0.1g
$410.0 2025-03-20
Enamine
EN300-267644-0.5g
(4-chloro-2-cyclopropyl-5-methoxyphenyl)boronic acid
2225155-83-7 95.0%
0.5g
$925.0 2025-03-20
Enamine
EN300-267644-2.5g
(4-chloro-2-cyclopropyl-5-methoxyphenyl)boronic acid
2225155-83-7 95.0%
2.5g
$2324.0 2025-03-20
Enamine
EN300-267644-5g
(4-chloro-2-cyclopropyl-5-methoxyphenyl)boronic acid
2225155-83-7 95%
5g
$3438.0 2023-09-11
Aaron
AR024UXG-500mg
(4-Chloro-2-cyclopropyl-5-methoxyphenyl)boronic acid
2225155-83-7 95%
500mg
$1297.00 2025-02-15
1PlusChem
1P024UP4-500mg
(4-chloro-2-cyclopropyl-5-methoxyphenyl)boronic acid
2225155-83-7 95%
500mg
$1206.00 2023-12-18
1PlusChem
1P024UP4-100mg
(4-chloro-2-cyclopropyl-5-methoxyphenyl)boronic acid
2225155-83-7 95%
100mg
$569.00 2023-12-18
Enamine
EN300-267644-0.05g
(4-chloro-2-cyclopropyl-5-methoxyphenyl)boronic acid
2225155-83-7 95.0%
0.05g
$275.0 2025-03-20
Enamine
EN300-267644-0.25g
(4-chloro-2-cyclopropyl-5-methoxyphenyl)boronic acid
2225155-83-7 95.0%
0.25g
$586.0 2025-03-20
Enamine
EN300-267644-5.0g
(4-chloro-2-cyclopropyl-5-methoxyphenyl)boronic acid
2225155-83-7 95.0%
5.0g
$3438.0 2025-03-20

(4-chloro-2-cyclopropyl-5-methoxyphenyl)boronic acid 関連文献

(4-chloro-2-cyclopropyl-5-methoxyphenyl)boronic acidに関する追加情報

(4-chloro-2-cyclopropyl-5-methoxyphenyl)boronic acid (CAS No. 2225155-83-7): An Overview of Its Synthesis, Applications, and Recent Research

(4-chloro-2-cyclopropyl-5-methoxyphenyl)boronic acid (CAS No. 2225155-83-7) is a versatile compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This boronic acid derivative is characterized by its unique functional groups, including a chloro substituent, a cyclopropyl ring, and a methoxy group, which collectively contribute to its reactivity and utility in various chemical reactions.

The synthesis of (4-chloro-2-cyclopropyl-5-methoxyphenyl)boronic acid typically involves a multi-step process. One common approach is the palladium-catalyzed coupling reaction of 4-chloro-2-cyclopropyl-5-methoxyiodobenzene with bis(pinacolato)diboron. This method has been extensively studied and optimized to achieve high yields and purity. The resulting boronic acid can be further functionalized through various transformations, such as Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules.

In medicinal chemistry, (4-chloro-2-cyclopropyl-5-methoxyphenyl)boronic acid has shown promise as a building block for the development of novel therapeutic agents. Its unique structure allows for the introduction of diverse functional groups, enabling the design of compounds with specific biological activities. Recent research has focused on its potential applications in the treatment of various diseases, including cancer and neurological disorders. For instance, studies have demonstrated that derivatives of this boronic acid can inhibit key enzymes involved in cancer cell proliferation and metastasis.

One notable application of (4-chloro-2-cyclopropyl-5-methoxyphenyl)boronic acid is in the field of materials science. Boronic acids are known for their ability to form dynamic covalent bonds with diols, making them useful in the synthesis of smart materials with responsive properties. Researchers have explored the use of this compound in the development of self-healing polymers and stimuli-responsive hydrogels. These materials have potential applications in drug delivery systems, tissue engineering, and other biomedical applications.

The environmental impact of boronic acids, including (4-chloro-2-cyclopropyl-5-methoxyphenyl)boronic acid, has also been a subject of recent research. Studies have shown that these compounds can be biodegraded under certain conditions, reducing their potential for environmental accumulation. However, careful handling and disposal practices are still recommended to minimize any adverse effects on ecosystems.

In addition to its synthetic and application aspects, the safety profile of (4-chloro-2-cyclopropyl-5-methoxyphenyl)boronic acid is an important consideration. While it is generally considered safe for laboratory use when proper safety protocols are followed, it is important to handle it with care due to its reactivity and potential for forming unstable intermediates during chemical reactions.

Recent advancements in analytical techniques have also contributed to a better understanding of the properties and behavior of (4-chloro-2-cyclopropyl-5-methoxyphenyl)boronic acid. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography are commonly used to characterize this compound and its derivatives. These techniques provide valuable insights into its structure and reactivity, facilitating its use in various scientific applications.

In conclusion, (4-chloro-2-cyclopropyl-5-methoxyphenyl)boronic acid (CAS No. 2225155-83-7) is a highly versatile compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique structural features make it an attractive building block for the development of novel therapeutic agents and advanced materials. Ongoing research continues to uncover new possibilities for its use, highlighting its importance in modern chemical research.

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